N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of aromatic amines with α,β-unsaturated acids, their esters, and nitriles . For instance, the synthesis of N- (2,3-DIMETHYLPHENYL)-2- [1- (3,5-DINITROBENZOYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL]-2-OXOACETAMIDE involves reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as 1H-, 13C-, 1H/13C (HETCOR) NMR and IR . These techniques provide useful information about the structure of the synthesized products .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of N - (2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1- (2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4 (1 H )pyridones .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound N- (2,3-DIMETHYLPHENYL)-2- [1- (3,5-DINITROBENZOYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL]-2-OXOACETAMIDE has a molecular weight of 467.398 .
Scientific Research Applications
Synthetic Methodologies and Characterization
- Synthetic Approaches and Structural Characterization : Research on similar compounds involves complex synthetic routes that provide valuable insights into the chemical properties and reactivity of these molecules. For instance, the synthesis of heterocyclic compounds via condensation, cyclization, and other reactions indicates the importance of these methodologies in creating compounds with specific biological or physical properties (Skladchikov et al., 2013). Additionally, spectroscopic and structural characterizations, such as NMR and X-ray diffraction, are crucial for confirming the molecular structure and understanding the electronic properties of these compounds (Arslan et al., 2015).
Potential Applications
Pharmacological Activities : The synthesis and evaluation of compounds with similar structures have shown that these molecules might possess pharmacological activities, including anti-inflammatory and antimicrobial properties. This suggests a potential research avenue for our compound in drug discovery and development (Abdulla et al., 2014).
Material Science Applications : Some compounds with related structures have been studied for their material science applications, such as in the development of new dyes, pigments, or materials with specific electronic properties. This indicates potential research applications of our compound in material science, particularly in the development of organic electronic materials or sensors (Gaywood et al., 2009).
Biological Evaluation : The evaluation of similar compounds for their biological activity, such as their cytotoxicity against cancer cells or microbes, suggests that our compound could also be researched for its potential as a therapeutic agent in treating various diseases (Palmer et al., 1996).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-12-5-4-6-18(14(12)3)24-20(16-10-31(29,30)11-17(16)23-24)22-21(26)15-8-7-13(2)19(9-15)25(27)28/h4-9H,10-11H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWOMWDQHQWCFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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